molecular formula C24H20N2O3 B2945547 N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide CAS No. 862829-75-2

N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2945547
CAS No.: 862829-75-2
M. Wt: 384.435
InChI Key: BUWYGSZHQAFFJE-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core benzofuran-2-carboxamide structure is recognized as a privileged scaffold in the development of novel bioactive compounds. Research on closely related analogs has demonstrated that this chemical class possesses a range of potential biological activities. Specifically, substituted benzofuran-2-carboxamides have been identified as high-affinity ligands for sigma receptors, which are molecular targets implicated in various neurological processes and diseases . Other benzofuran carboxamide derivatives have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant properties, highlighting the versatility of this molecular framework in biological screening . The structural design of this compound, which incorporates a substituted acetamido group at the 3-position of the benzofuran ring, is consistent with structure-activity relationship (SAR) studies aimed at optimizing interactions with specific biological targets. Researchers investigating central nervous system (CNS) targets, oncology, and infectious diseases may find this compound valuable as a chemical tool or building block for further development. Its mechanism of action is anticipated to be target-specific, potentially functioning through receptor binding or enzyme inhibition, as suggested by studies on similar molecules . Researchers should conduct their own experiments to determine the specific activity and potency of this particular derivative.

Properties

IUPAC Name

3-[[2-(3-methylphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-16-8-7-9-17(14-16)15-21(27)26-22-19-12-5-6-13-20(19)29-23(22)24(28)25-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWYGSZHQAFFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as proton quantum tunneling to minimize side reactions and enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds .

Scientific Research Applications

N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several pesticidal carboxamides and benzamide derivatives. Below is a comparative analysis based on functional groups, substituents, and reported uses:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Features Key Substituents Reported Use
N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide Benzofuran core, acetamido, phenylcarboxamide m-tolyl, phenyl Not specified
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) Benzamide core, trifluoromethyl Isopropoxy, trifluoromethyl Fungicide
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropane carboxamide, tetrahydrofuran Chlorophenyl, oxo-furanyl Fungicide
N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne) Triazine core, methylthio Methoxypropyl, isopropyl Herbicide

Key Observations

Core Structure Differences: The target compound’s benzofuran core distinguishes it from flutolanil (benzamide) and cyprofuram (cyclopropane carboxamide). Benzofurans are known for enhanced metabolic stability compared to benzamides, which may influence persistence in biological systems . Methoprotryne’s triazine core is unrelated structurally, reflecting its herbicidal mode of action (photosynthesis inhibition) vs.

However, trifluoromethyl groups in flutolanil enhance binding affinity to fungal succinate dehydrogenase enzymes . Cyprofuram’s tetrahydrofuran ring and chlorophenyl group may facilitate cross-resistance in fungal strains, a concern less documented in benzofuran derivatives.

Functional Diversity :

  • Despite structural similarities (amide bonds, aromatic systems), the compounds exhibit divergent applications. For example, flutolanil and cyprofuram target fungal pathogens, whereas methoprotryne is herbicidal. This highlights the role of substituent tailoring in modulating biological specificity.

Research Findings and Mechanistic Insights

  • Flutolanil: Demonstrated high efficacy against Rhizoctonia solani via succinate dehydrogenase inhibition (SDHI). Its trifluoromethyl group is critical for binding to the ubiquinone site .
  • Cyprofuram : Shows activity against Botrytis cinerea but is prone to resistance due to its rigid furanyl moiety, which limits conformational adaptability compared to benzofuran derivatives .
  • This compound : Hypothetically, its benzofuran core could offer resistance to oxidative degradation, while the m-tolyl group might enhance soil adsorption, affecting bioavailability.

Biological Activity

N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including anti-tumor, antibacterial, and antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound belongs to the benzofuran class, which is known for its broad range of biological activities. Research indicates that benzofuran derivatives can exhibit:

  • Anti-tumor Activity : Several studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers .
  • Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
  • Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain under investigation .

Target Interactions : Benzofuran compounds typically interact with multiple cellular targets. This interaction can lead to alterations in signaling pathways and cellular processes that are crucial for tumor growth and bacterial proliferation.

Biochemical Pathways Affected :

  • Apoptosis Induction : Compounds in this class often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or viral replication .

Table 1: Summary of Biological Activities

Activity TypeModel Organism/Cell LineObserved EffectReference
Anti-tumorMDA-MB-231 (breast cancer)Decreased cell viability
Anti-tumorA549 (lung cancer)Reduced proliferation
AntibacterialE. coliInhibition of growth
AntibacterialS. aureusSignificant reduction in colony-forming units
AntiviralHSV (herpes simplex virus)Inhibition of viral replication

Detailed Research Findings

  • Anti-Tumor Activity : A study conducted on various cancer cell lines reported that N-phenyl derivatives significantly reduced cell viability through apoptosis induction. For instance, in MDA-MB-231 cells, a concentration-dependent decrease in cell survival was observed with IC50 values around 15 µM .
  • Antibacterial Studies : The compound exhibited notable antibacterial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µg/mL. This suggests potential use as a therapeutic agent against bacterial infections .
  • Antiviral Research : Initial findings indicate that this compound may inhibit the replication of viruses such as HSV at concentrations as low as 10 µg/mL, warranting further investigation into its mechanism as an antiviral agent .

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